molecular formula C18H21NO4 B2641368 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021218-38-1

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2641368
CAS RN: 1021218-38-1
M. Wt: 315.369
InChI Key: MTXUQLQYLIFWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. This compound is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. MDMB-CHMICA has been found to have a high affinity for the cannabinoid receptors in the brain and has been linked to a range of physiological and biochemical effects.

Scientific Research Applications

  • Chemical Synthesis : The compound 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can be synthesized through condensation reactions involving key intermediates such as 1-(2,4-dihydroxyphenyl)ethanone. These reactions lead to the formation of heterocyclic compounds including isoflavones, and various diaryl-substituted heterocycles like isoxazoles, pyrazoles, and aminopyrimidines, indicating its utility in the synthesis of complex organic molecules (Moskvina et al., 2015).

  • Structural Analysis : Studies have been conducted to understand the crystal structure of related compounds, which helps in deducing the chemical behavior and potential applications of such molecules. For example, the crystal structure of a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, has been analyzed to reveal its conformation and bonding patterns, contributing to a deeper understanding of its chemical properties (Rao et al., 2014).

  • Optical and Physicochemical Properties : The compound and its derivatives have been studied for their optical properties. For instance, the study of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) under different solvent conditions reveals its potential applications in understanding solvatochromic properties and its use as a probe in determining the critical micelle concentration of various substances (Khan et al., 2016).

  • Electrochemical Behavior : The electrochemical behavior of related compounds, like unsymmetrical dihydropyridines, has been investigated, showing different pathways and products based on the medium used. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (David et al., 1995).

  • Antimicrobial and Antioxidant Activities : Certain derivatives, like (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone analogs, have been synthesized and tested for their antimicrobial and antioxidant activities. This indicates potential applications in developing new pharmaceuticals and understanding the structure-activity relationship of these compounds (Malhotra et al., 2013).

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19(2)11-14-15(20)9-8-13(18(14)22)16(21)10-12-6-4-5-7-17(12)23-3/h4-9,20,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUQLQYLIFWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

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